molecular formula C18H24N2O B13429079 (S)-N-((R)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

(S)-N-((R)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

Cat. No.: B13429079
M. Wt: 284.4 g/mol
InChI Key: KOAZNWLKDYIEHQ-IRXDYDNUSA-N
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Description

(S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a chiral compound with significant interest in various scientific fields This compound is known for its unique structural features, which include a quinuclidine moiety and a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinuclidine Moiety: This step involves the synthesis of the quinuclidine ring, which can be achieved through cyclization reactions of appropriate precursors.

    Attachment of the Tetrahydronaphthalene Ring: The tetrahydronaphthalene ring is introduced through a series of reactions, including hydrogenation and cyclization.

    Coupling Reaction: The final step involves coupling the quinuclidine moiety with the tetrahydronaphthalene ring using suitable coupling reagents and conditions.

Industrial Production Methods

Industrial production of (S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.

Scientific Research Applications

(S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinuclidine derivatives and tetrahydronaphthalene-based molecules. Examples include:

  • ®-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
  • (S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide

Uniqueness

(S)-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to its specific stereochemistry and the combination of the quinuclidine and tetrahydronaphthalene moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

(1S)-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide

InChI

InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17-/m0/s1

InChI Key

KOAZNWLKDYIEHQ-IRXDYDNUSA-N

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)C(=O)N[C@H]3CN4CCC3CC4

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4

Origin of Product

United States

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